Phosphonic acid, (3-methylphenyl)-
Description
Contextualization within Organophosphorus Chemistry and Arylphosphonate Classes
(3-Methylphenyl)phosphonic acid is an organophosphorus compound, a class of organic compounds containing a carbon-phosphorus bond. wikipedia.org Specifically, it belongs to the arylphosphonate subclass, which is characterized by a phosphorus atom directly bonded to an aromatic ring. researchgate.net The core of its structure is a tetrahedral phosphorus atom linked to a 3-methylphenyl (or m-tolyl) group, two hydroxyl (-OH) groups, and a phosphoryl oxygen (=O). wikipedia.orgstenutz.eu This structure gives it the properties of a phosphonic acid. beilstein-journals.org
The presence and position of the methyl group on the phenyl ring are significant. Compared to the unsubstituted phenylphosphonic acid or its ortho- and para-isomers, the meta-positioned methyl group in (3-methylphenyl)phosphonic acid influences its steric hindrance and electronic properties. This, in turn, affects its acidity, solubility, and how it interacts with metal ions.
Historical Perspectives on Arylphosphonic Acid Research Development
The field of arylphosphonic acid research has its roots in the late 19th century. The foundational synthetic methods, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, were instrumental in enabling the synthesis of a wide array of organophosphorus compounds, including arylphosphonates. researchgate.net
During the mid-20th century, research into arylphosphonic acids intensified. This was driven by the discovery of their potential uses as herbicides, complexing agents, and flame retardants. sielc.comnih.gov Scientists began to systematically investigate how different substituents on the aromatic ring influence the chemical and physical properties of these compounds, such as their acidity and thermal stability.
Contemporary Research Significance and Emerging Applications of (3-Methylphenyl)phosphonic Acid
In modern research, (3-methylphenyl)phosphonic acid and its derivatives are gaining attention for their use in advanced materials and catalysis. A significant area of focus is their application as organic linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. beilstein-journals.orgnih.gov The phosphonate (B1237965) group can bridge multiple metal centers, leading to the formation of robust, porous materials. The methyl group on the phenyl ring can influence the resulting structure and properties of these materials.
Furthermore, (3-methylphenyl)phosphonic acid is utilized as a ligand in the development of novel catalysts. wikipedia.org Its coordination to a metal center can alter the metal's electronic and steric environment, potentially enhancing its catalytic activity and selectivity. Another area of active research is the use of this compound for surface modification, particularly of metal oxides, to tailor their properties for applications in electronics and materials science. mdpi.com
Scope and Objectives of Academic Inquiry into (3-Methylphenyl)phosphonic Acid
Current academic research on (3-methylphenyl)phosphonic acid is focused on several key areas. A primary goal is the rational design and synthesis of new functional materials, such as MOFs and coordination polymers, with specific, predictable properties. beilstein-journals.orgnih.gov This involves a deep understanding of the self-assembly processes between the phosphonic acid and various metal ions.
Another major objective is to understand the structure-activity relationships when (3-methylphenyl)phosphonic acid is used as a ligand in catalytic systems. By systematically modifying the ligand's structure, researchers aim to develop more efficient and selective catalysts.
Additionally, there is a continued effort to expand the fundamental knowledge of the coordination chemistry of (3-methylphenyl)phosphonic acid with a diverse range of metal ions. This includes detailed structural analysis of the resulting complexes and investigation of their physical and chemical properties.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)phosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O3P/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTITAYELKYVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)P(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391719 | |
| Record name | Phosphonic acid, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77918-48-0 | |
| Record name | Phosphonic acid, (3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3 Methylphenyl Phosphonic Acid
Established Synthetic Pathways to Arylphosphonic Acids
Traditional methods for creating the aryl C-P bond have been foundational in organophosphorus chemistry, providing reliable, albeit sometimes limited, routes to phosphonate (B1237965) esters.
The classical Michaelis-Arbuzov reaction, discovered by August Michaelis and extensively explored by Aleksandr Arbuzov, is a cornerstone for synthesizing phosphonates. jk-sci.comwikipedia.org The reaction typically involves the SN2 attack of a trialkyl phosphite (B83602) on an alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield a stable pentavalent phosphonate ester. wikipedia.orgorganic-chemistry.org
However, the direct application of the traditional Michaelis-Arbuzov reaction to unactivated aryl halides, such as 3-bromotoluene (B146084) or 3-iodotoluene (B1205562), is generally ineffective because aryl halides are poor substrates for SN2 reactions. jk-sci.comresearchgate.net To overcome this limitation, transition-metal-catalyzed variants have been developed, which significantly expand the reaction's scope to include aryl substrates. These catalyzed reactions, often referred to as Hirao reactions, enable the formation of the crucial C(aryl)-P bond. organic-chemistry.org For instance, a palladium-catalyzed version can effectively couple triaryl phosphites with aryl iodides. organic-chemistry.org This approach makes the synthesis of precursors like diethyl (3-methylphenyl)phosphonate feasible from 3-iodotoluene and triethyl phosphite.
Table 1: Key Features of the Michaelis-Arbuzov Reaction
| Feature | Description |
|---|---|
| Reactants | Trivalent phosphorus ester (e.g., trialkyl phosphite) and an organic halide. wikipedia.org |
| Products | Pentavalent phosphorus species (e.g., phosphonate) and a new alkyl halide. wikipedia.org |
| Mechanism | Initial SN2 attack by phosphorus on the halide's alkyl group, forming a phosphonium intermediate, followed by dealkylation by the halide ion. wikipedia.org |
| Aryl Substrate Limitation | Classical reaction is inefficient with aryl halides due to their inertness in SN2 reactions. jk-sci.com |
| Modern Variant | Transition-metal catalysis (e.g., Palladium, Nickel) enables the reaction with aryl halides, known as the Hirao reaction. organic-chemistry.orgresearchgate.net |
The Michaelis-Becker reaction provides an alternative pathway for forming the C-P bond. This method involves the deprotonation of a dialkyl phosphonate (also known as a dialkyl hydrogen phosphonate) with a strong base, such as sodium ethoxide, to generate a sodium dialkyl phosphite salt. This salt then acts as a nucleophile, attacking an organic halide to produce the phosphonate ester. wikipedia.org
While effective for many alkyl halides, the Michaelis-Becker reaction's applicability for synthesizing arylphosphonates from aryl halides is limited and often results in lower yields compared to modern catalyzed versions of the Michaelis-Arbuzov reaction. wikipedia.org For the synthesis of a precursor to (3-methylphenyl)phosphonic acid, this would involve reacting diethyl phosphite with a base and then with an activated 3-methylphenyl halide. However, due to the challenges associated with nucleophilic aromatic substitution, this route is less favored than the catalytic cross-coupling methods. nih.gov
Once the precursor, dialkyl (3-methylphenyl)phosphonate, is synthesized, the ester groups must be cleaved to yield the final phosphonic acid. This transformation is a critical final step in the synthetic sequence. researchgate.net
Two primary strategies are widely employed for this hydrolysis:
Acidic Hydrolysis : This is the most common method, typically involving refluxing the phosphonate ester with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org The reaction proceeds in a stepwise manner to remove both alkyl groups. nih.gov For example, diethyl 3-hydroxyphenylphosphonate, a compound structurally similar to the target precursor, can be successfully hydrolyzed to its corresponding phosphonic acid using 35% HCl at reflux without cleavage of the stable P-C bond. beilstein-journals.org This indicates that the same conditions would likely be effective for converting diethyl (3-methylphenyl)phosphonate to (3-methylphenyl)phosphonic acid.
Silyl Halide-Mediated Cleavage (McKenna Reaction) : An alternative and often milder method involves the reaction of the phosphonate ester with a bromotrimethylsilane (B50905) (TMSBr) or a combination of chlorotrimethylsilane (B32843) (ClSiMe3) and sodium iodide (NaI). beilstein-journals.orggoogle.com This reaction forms a bis(trimethylsilyl) ester intermediate. Subsequent treatment with an alcohol, such as methanol, or water then yields the phosphonic acid. beilstein-journals.orgrsc.org This method is particularly useful for substrates that may be sensitive to harsh acidic conditions. nih.gov
Table 2: Comparison of Hydrolysis Methods for Phosphonate Esters
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Simple, common reagents, effective for many substrates. beilstein-journals.org | Harsh conditions may not be suitable for sensitive functional groups. |
| McKenna Reaction | TMSBr or TMSCl/NaI, followed by alcohol/water | Anhydrous conditions for silylation, then hydrolysis. | Milder than strong acid, good for sensitive molecules. beilstein-journals.org | Requires anhydrous conditions and subsequent hydrolysis step. |
Advanced Catalytic Approaches in C-P Bond Formation for Arylphosphonates
To address the limitations of classical methods, modern synthetic chemistry has focused on transition-metal-catalyzed cross-coupling reactions, which offer high efficiency, broad substrate scope, and milder conditions for forming C(aryl)-P bonds. researchgate.net
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the synthesis of arylphosphonates. researchgate.netacs.org The Hirao reaction, a key example, involves the coupling of an aryl halide or sulfonate (e.g., triflate or tosylate) with a dialkyl phosphonate in the presence of a palladium catalyst and a base. acs.orgscilit.com
This methodology offers several advantages for synthesizing the (3-methylphenyl)phosphonate precursor:
Substrate Scope : It is compatible with a wide range of aryl electrophiles, including iodides, bromides, and sulfonates. acs.orgresearchgate.net
Efficiency : The reactions typically proceed in good to excellent yields under relatively mild conditions. acs.org
Functional Group Tolerance : The method is compatible with various functional groups on the aromatic ring.
A typical catalytic system involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a phosphine (B1218219) ligand like 1,3-Bis(diphenylphosphino)propane (DPPP) or Xantphos, and an organic base like diisopropylethylamine (iPr₂NEt). acs.orgresearchgate.net The reaction of 3-bromo- (B131339) or 3-iodotoluene with diethyl phosphite under these conditions would be an efficient modern route to diethyl (3-methylphenyl)phosphonate.
Rhodium catalysts are increasingly used in advanced C-C and C-heteroatom bond-forming reactions, often proceeding through C-H bond activation. nih.govacs.org In the context of organophosphorus chemistry, rhodium complexes can catalyze the hydrophosphanation of olefins, forming P-C bonds in an atom-economical fashion. nih.gov
While direct rhodium-catalyzed synthesis of (3-methylphenyl)phosphonic acid is not a standard method, rhodium catalysis is relevant in the functionalization of molecules that already contain a phosphonate group. For instance, rhodium catalysts can direct the cyclization of a molecule by activating a C-H bond, where a phosphonic acid monoester group could potentially act as a directing group. nih.govacs.org The general mechanism often involves the coordination of the catalyst to a heteroatom (like the oxygen of the phosphonate group), followed by oxidative addition into a nearby C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then undergo further reaction, such as insertion of an alkyne or olefin, leading to more complex molecular structures. wikipedia.org Such strategies showcase the potential for advanced post-synthetic modification of arylphosphonic acids and their derivatives.
Green Chemistry Principles and Sustainable Synthetic Routes
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonic acids to minimize environmental impact and enhance efficiency. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more sustainable solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.gov This technique has been successfully applied to key steps in phosphonic acid synthesis.
One notable application is in the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS). mdpi.com Microwave-assisted BTMS dealkylation offers a significant improvement in efficiency and can be performed in unsealed vessels at ambient pressure, enhancing safety and convenience. mdpi.com The reaction proceeds rapidly, often within minutes, and provides a chemoselective route to phosphonic acids. mdpi.com
The Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and a phosphite, can also be efficiently promoted by microwave irradiation. nih.govresearchgate.net This method allows for the rapid assembly of α-aminophosphonates, which can be precursors to α-aminophosphonic acids. The use of ethanol (B145695) as a solvent in microwave-assisted Kabachnik-Fields reactions further enhances the green credentials of this method. nih.gov
Solvent-Free and Alternative Solvent Systems:
Efforts to develop more sustainable synthetic routes have also focused on reducing or eliminating the use of volatile organic solvents. Solvent-free reactions, where the reagents themselves act as the reaction medium, represent an ideal green chemistry scenario.
In cases where a solvent is necessary, the use of greener alternatives such as water or ethanol is encouraged. researchgate.netkent.ac.uk For instance, the synthesis of certain aminophosphonic acids has been achieved in water under microwave irradiation, providing a facile and rapid method. researchgate.net
Catalytic Approaches:
The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher atom economy and under milder conditions. Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, provide an efficient means of forming the C-P bond in arylphosphonic acids. researchgate.netresearchgate.net Research in this area continues to explore more sustainable catalyst systems, including those with lower catalyst loading and higher turnover numbers.
The following table summarizes some green synthetic approaches applicable to the synthesis of arylphosphonic acids, including (3-methylphenyl)phosphonic acid.
| Reaction Type | Energy Source | Solvent | Key Features |
| McKenna Dealkylation | Microwave | Acetonitrile or solvent-free | Rapid reaction times, high yields, enhanced safety. mdpi.com |
| Kabachnik-Fields | Microwave | Ethanol | Short reaction times, often no catalyst required. nih.gov |
| Aminophosphonic Acid Synthesis | Microwave | Water | Facile and rapid synthesis. researchgate.net |
Stereoselective and Regioselective Considerations in the Synthesis of (3-Methylphenyl)phosphonic Acid Derivatives
The synthesis of derivatives of (3-methylphenyl)phosphonic acid where specific stereoisomers or regioisomers are desired requires careful consideration of the reaction methodology. Such control is crucial when these derivatives are intended for applications in areas like materials science or as chiral ligands.
Stereoselective Synthesis:
The creation of chiral centers in derivatives of (3-methylphenyl)phosphonic acid, particularly at the α-carbon to the phosphorus atom or at the phosphorus atom itself (P-stereogenic centers), is a significant synthetic challenge.
One common strategy involves the use of chiral auxiliaries. For example, chiral imines can be reacted with phosphites in an asymmetric variant of the Pudovik reaction to generate enantiomerically enriched α-aminophosphonates. ic.ac.uk The chiral auxiliary directs the approach of the nucleophilic phosphorus reagent to one face of the imine, leading to the preferential formation of one enantiomer.
Catalytic asymmetric synthesis represents a more atom-economical approach. Chiral catalysts, such as chiral Brønsted acids, have been investigated for the stereoselective addition of nucleophiles to imines, which can be applied to the synthesis of chiral phosphonic acid derivatives. nih.gov Kinetic resolution is another powerful technique for obtaining enantiomerically pure P-stereogenic compounds, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer and the product. nih.gov
Regioselective Synthesis:
Regioselectivity becomes important when functionalizing the aromatic ring of (3-methylphenyl)phosphonic acid or its derivatives. The existing methyl and phosphonic acid groups on the benzene (B151609) ring direct the position of incoming electrophiles or nucleophiles.
Directed ortho-metalation is a powerful strategy for achieving regioselective functionalization. The phosphonic acid group or a derivative thereof can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent ortho positions on the aromatic ring. The resulting lithiated species can then be quenched with various electrophiles to introduce new functional groups at specific locations. researchmap.jpelsevierpure.com This method allows for the precise synthesis of, for example, 2,3- or 2,5-disubstituted methylphenylphosphonic acid derivatives.
The regioselectivity of other reactions, such as electrophilic aromatic substitution, will be governed by the combined directing effects of the methyl group (ortho, para-directing and activating) and the phosphonic acid group (meta-directing and deactivating). Careful choice of reaction conditions and reagents is necessary to achieve the desired regiochemical outcome.
The table below outlines some general strategies for achieving stereoselectivity and regioselectivity in the synthesis of arylphosphonic acid derivatives.
| Synthetic Goal | Strategy | Key Principles |
| Stereoselectivity | Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction. ic.ac.uk |
| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.govnih.gov | |
| Kinetic Resolution | One enantiomer of a racemic mixture reacts faster, allowing for the separation of stereoisomers. nih.gov | |
| Regioselectivity | Directed ortho-Metalation | A functional group directs deprotonation to an adjacent position, enabling site-specific functionalization. researchmap.jpelsevierpure.com |
| Electrophilic Aromatic Substitution | The inherent directing effects of existing substituents on the aromatic ring control the position of new substituents. |
Advanced Structural Elucidation and Conformational Analysis of 3 Methylphenyl Phosphonic Acid and Its Derivatives
Solid-State Structural Characterization via X-ray Crystallography
Molecular Conformation, Chirality, and Tautomeric Forms in Crystals
In the crystalline state, the conformation of (3-methylphenyl)phosphonic acid is dictated by the spatial arrangement of the tolyl group relative to the phosphonic acid moiety. The phosphorus atom adopts a tetrahedral geometry, bonded to the 3-methylphenyl group, two hydroxyl (-OH) groups, and one phosphoryl oxygen (P=O). The molecule itself is not chiral; however, crystallization in a chiral space group would result in a chiral crystal packing.
Phosphonic acids can exist in different tautomeric forms, although the phosphonic acid form [RP(O)(OH)₂] is overwhelmingly favored over the phosphonous acid form [RP(OH)₂]. In the solid state, (3-methylphenyl)phosphonic acid is expected to exist exclusively in the phosphonic acid tautomeric form.
Intermolecular Interactions and Supramolecular Assembly in Solid State
The solid-state structure of (3-methylphenyl)phosphonic acid is dominated by strong intermolecular hydrogen bonds, which are characteristic of phosphonic acids. These interactions are the primary driving force for the formation of extended supramolecular assemblies. The phosphonic acid group is an excellent hydrogen bond donor (from the P-OH groups) and acceptor (at the P=O oxygen). This dual nature facilitates the creation of robust and intricate hydrogen-bonding networks.
Hydrogen Bonding Networks and Crystal Packing Analysis
Based on studies of similar arylphosphonic acids, it is anticipated that (3-methylphenyl)phosphonic acid molecules will self-assemble into well-defined hydrogen-bonded motifs in the solid state. Common motifs include dimeric structures, one-dimensional chains, and two-dimensional layered arrangements.
Table 1: Expected Hydrogen Bond Parameters in Crystalline (3-Methylphenyl)phosphonic Acid (based on analogous compounds)
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| O-H···O=P | 2.5 - 2.8 | 160 - 180 |
Solution-State Spectroscopic Investigations for Structural Dynamics
Spectroscopic methods are invaluable for probing the structure and dynamic behavior of (3-methylphenyl)phosphonic acid in solution, where the molecules are in constant motion and can exhibit different conformational and exchange phenomena compared to the rigid solid state.
Multi-Nuclear NMR Spectroscopy (e.g., ³¹P, ¹H, ¹³C) for Structural Connectivity and Exchange Phenomena
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and dynamics in solution.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. wikipedia.org (3-Methylphenyl)phosphonic acid is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to the electronic environment of the phosphorus nucleus and is typically found in the range of +15 to +30 ppm for arylphosphonic acids (referenced to 85% H₃PO₄). wikipedia.org The precise chemical shift can be influenced by the solvent and the concentration due to changes in hydrogen bonding and self-association.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons of the 3-methylphenyl group will appear as a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm). The methyl protons will give rise to a singlet around 2.3-2.5 ppm. The acidic protons of the phosphonic acid group are often broad and their chemical shift is highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding. In deuterated solvents, these acidic protons may exchange with deuterium, leading to a diminished or absent signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. The aromatic carbons will show distinct signals in the region of 120-140 ppm, with the carbon atom directly attached to the phosphorus atom (C-P bond) exhibiting coupling to the ³¹P nucleus (¹J_CP). The methyl carbon will have a characteristic signal around 20-25 ppm.
Table 2: Predicted NMR Data for (3-Methylphenyl)phosphonic Acid in a Common Deuterated Solvent (e.g., DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ³¹P | ~ +20 | s | - | P(O)(OH)₂ |
| ¹H | 7.0 - 7.8 | m | - | Aromatic-H |
| ¹H | ~ 2.4 | s | - | CH₃ |
| ¹H | broad | s | - | P-OH |
| ¹³C | 125 - 140 | m (some d) | ¹J_CP ~150-180 | Aromatic-C |
Exchange phenomena, such as proton transfer between phosphonic acid molecules or with the solvent, can be studied by variable-temperature NMR experiments. These studies can provide insights into the kinetics and thermodynamics of these dynamic processes.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Environmental Effects
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying the effects of the local environment on molecular structure.
FT-IR Spectroscopy: The FT-IR spectrum of (3-methylphenyl)phosphonic acid is expected to be dominated by strong absorptions from the phosphonic acid group. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the strongly hydrogen-bonded P-OH groups. The P=O stretching vibration will appear as a strong, sharp band typically between 1150 and 1250 cm⁻¹. The P-O-H bending and P-C stretching vibrations will also be present in the fingerprint region of the spectrum. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.
Raman Spectroscopy: The Raman spectrum will also show characteristic bands for the phosphonic acid and the tolyl moieties. The symmetric P(OH)₂ stretching vibration is often a strong and characteristic band in the Raman spectrum. Aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint of the substituted phenyl group.
The positions and shapes of the vibrational bands can be sensitive to the solvent and concentration, reflecting changes in intermolecular hydrogen bonding and molecular association in solution.
Table 3: Characteristic Vibrational Frequencies for (3-Methylphenyl)phosphonic Acid
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong |
| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium |
| P=O stretch | 1150-1250 | 1150-1250 | Strong |
| P-O-H bend | 900-1000 | 900-1000 | Medium |
| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |
Advanced Mass Spectrometry Techniques (e.g., HRMS, Tandem MS) for Molecular Fragmentation and Isomeric Distinction
Advanced mass spectrometry (MS) techniques, including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are indispensable tools for the structural elucidation of organic molecules like (3-methylphenyl)phosphonic acid. These methods provide not only the exact molecular weight but also detailed insights into the molecule's fragmentation pathways, which can be used to confirm its structure and distinguish it from its isomers.
Under electron ionization (EI), a common ionization technique, organophosphorus compounds often exhibit characteristic fragmentation patterns. tandfonline.comnih.govtandfonline.com For aromatic organophosphorus flame retardants, which share structural similarities with (3-methylphenyl)phosphonic acid, fragmentation can occur through the cleavage of both carbon-oxygen (C-O) and phosphorus-oxygen (P-O) bonds. mdpi.com The presence of a toluene (B28343) substituent in similar compounds has been shown to lead to the formation of characteristic fragment ions such as [C7H7]+ (m/z = 91.0530) and [C5H5]+ (m/z = 65.0393). mdpi.com
In Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS), a softer ionization technique, the fragmentation of aromatic 1-hydroxymethylene-1,1-bisphosphonic acids has been studied. In the positive ion mode, fragmentation is dominated by the elimination of water and phosphorus-containing fragments. In the negative ion mode, losses of ROH (where R can be a hydrogen or an organic group) and HPO2 are typically observed. nih.gov For N-alkoxycarbonyl-1-aminoarylmethyl phosphonic monoesters under negative ion ESI conditions, a primary fragmentation pathway involves the elimination of an alcohol molecule to form an isocyanato-alkylphosphonate anion. researchgate.net
Table 1: Predicted HRMS Fragmentation of (3-Methylphenyl)phosphonic Acid
| m/z (calculated) | Formula | Proposed Fragment Structure | Fragmentation Pathway |
| 172.0340 | C7H9O3P | [M]+• | Molecular ion |
| 157.0106 | C7H6O2P | [M - CH3]+ | Loss of a methyl radical |
| 125.0235 | C7H6OP | [M - OH - H2O]+ | Loss of hydroxyl radical and water |
| 108.0208 | C7H7O | [M - PO2H]•+ | Loss of metaphosphorous acid |
| 91.0548 | C7H7 | [C7H7]+ | Tropylium ion, loss of H3PO3 |
| 83.9922 | H4O3P | [H4O3P]+ | Protonated phosphoric acid |
| 65.0391 | C5H5 | [C5H5]+ | Fragmentation of the aromatic ring |
The distinction between the isomers (2-methylphenyl)phosphonic acid, (3-methylphenyl)phosphonic acid, and (4-methylphenyl)phosphonic acid using mass spectrometry would likely rely on differences in the relative abundances of fragment ions rather than the presence of unique fragments. The position of the methyl group can influence the stability of certain fragment ions and transition states, leading to quantifiable differences in the mass spectrum. nih.gov For instance, ortho effects in (2-methylphenyl)phosphonic acid might lead to unique fragmentation pathways involving the interaction of the methyl group with the phosphonic acid moiety, which would be absent in the meta and para isomers. Tandem MS experiments (MS/MS) would be crucial in selectively fragmenting the isomeric molecular ions and comparing the resulting product ion spectra to identify these subtle differences. researchgate.net
Spectroscopic Probes for Acid-Base Equilibria and Solution Behavior
Spectroscopic techniques are powerful for probing the acid-base equilibria and solution behavior of molecules like (3-methylphenyl)phosphonic acid. The phosphonic acid group has two acidic protons, leading to two distinct pKa values. The equilibrium between the neutral, monoanionic, and dianionic species can be monitored by observing changes in the molecule's spectroscopic signature as a function of pH.
UV-Vis Spectroscopy:
UV-Vis spectroscopy can be employed to determine the pKa values of a compound if the chromophore is in proximity to the ionization center, leading to a change in the absorption spectrum upon protonation or deprotonation. nih.govchemagine.co.uk For (3-methylphenyl)phosphonic acid, the tolyl group acts as the chromophore. The electronic environment of the aromatic ring is influenced by the ionization state of the phosphonic acid group. As the pH of the solution increases, the phosphonic acid group will deprotonate, leading to a change in the electronic distribution and, consequently, a shift in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of pH, a titration curve can be generated, from which the pKa values can be determined using the Henderson-Hasselbalch equation or by fitting the data to appropriate models. ijper.orgyoutube.com
NMR Spectroscopy:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a highly effective technique for studying the acid-base equilibria of phosphonic acids. The chemical shift of the phosphorus-31 nucleus is highly sensitive to its electronic environment. researchgate.netnih.govhuji.ac.il As the phosphonic acid group deprotonates, the electron density around the phosphorus atom increases, causing a significant upfield or downfield shift in the ³¹P NMR signal. By recording ³¹P NMR spectra at various pH values, one can track the chemical shift of the phosphorus signal and generate a titration curve. The inflection points of this curve correspond to the pKa values of the phosphonic acid. researchgate.net ¹H and ¹³C NMR can also be used, as the chemical shifts of the protons and carbons on the aromatic ring will also be affected by the ionization state of the phosphonic acid, albeit to a lesser extent than the ³¹P signal.
Vibrational Spectroscopy (Raman and IR):
Raman and Infrared (IR) spectroscopy can provide information about the vibrational modes of the molecule, which are also sensitive to changes in protonation state. researchgate.netrsc.org The stretching and bending frequencies of the P=O, P-O-H, and O-H bonds in the phosphonic acid group will change upon deprotonation. For example, the strong P=O stretching band is expected to shift to a lower frequency as the negative charge on the oxygen atoms increases with deprotonation. By monitoring these changes as a function of pH, it is possible to follow the acid-base equilibria.
Table 2: Expected Spectroscopic Changes for Monitoring Acid-Base Equilibria of (3-Methylphenyl)phosphonic Acid
| Spectroscopic Technique | Observed Parameter | Expected Change upon Deprotonation | Information Gained |
| UV-Vis Spectroscopy | λmax and/or Molar Absorptivity | Shift in wavelength and/or change in intensity of absorption bands. | pKa values |
| ³¹P NMR Spectroscopy | Chemical Shift (δ) | Significant upfield or downfield shift of the phosphorus signal. | pKa values, direct probe of the phosphorus center |
| ¹H and ¹³C NMR Spectroscopy | Chemical Shift (δ) | Smaller shifts in the signals of aromatic protons and carbons. | pKa values, information on electronic redistribution |
| Raman/IR Spectroscopy | Vibrational Frequencies | Shift in P=O, P-O-H, and O-H stretching and bending frequencies. | Structural changes of the phosphonic acid group |
While specific experimental data for (3-methylphenyl)phosphonic acid is not available in the cited literature, the application of these well-established spectroscopic methods would undoubtedly provide a comprehensive understanding of its acid-base properties and behavior in solution.
Coordination Chemistry and Metal Complexation of 3 Methylphenyl Phosphonic Acid
Ligand Properties of (3-Methylphenyl)phosphonic Acid and its Coordination Modes
The phosphonic acid functional group is a key player in the coordination capabilities of (3-methylphenyl)phosphonic acid, offering multiple sites for metal binding. nih.gov Its coordination behavior is significantly influenced by the pH of the medium, which determines the degree of deprotonation of the phosphonic acid group.
The phosphonate (B1237965) group of (3-methylphenyl)phosphonic acid can coordinate to metal centers in several ways, primarily through its oxygen atoms. The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. The most common coordination geometries are monodentate, bidentate, and bridging. nih.gov
Monodentate Coordination: In this mode, only one of the phosphonate oxygen atoms binds to a single metal center. This is often observed when the phosphonic acid is only partially deprotonated or when the metal center is sterically crowded. nih.gov
Bidentate Coordination: Here, two of the phosphonate oxygen atoms coordinate to the same metal center, forming a chelate ring. This mode of coordination generally leads to more stable complexes compared to monodentate coordination.
Bridging Coordination: The phosphonate group can act as a bridge between two or more metal centers. This is a very common coordination mode for phosphonates and is responsible for the formation of one-, two-, and three-dimensional coordination polymers or metal-organic frameworks (MOFs). researchgate.net The bridging can occur in various fashions, such as through two oxygen atoms binding to two different metal ions or through one oxygen atom bridging two metal ions.
The versatility in coordination modes allows for the construction of a wide array of supramolecular architectures with varying dimensionalities and properties.
| Coordination Mode | Description | Structural Implication |
| Monodentate | One oxygen atom binds to a single metal center. | Formation of simple complexes or termination of polymer chains. |
| Bidentate (Chelating) | Two oxygen atoms bind to the same metal center. | Formation of stable, cyclic metal-ligand structures. |
| Bidentate (Bridging) | Two oxygen atoms bind to two different metal centers. | Formation of dimeric or polymeric structures. |
| Tridentate (Bridging) | Three oxygen atoms bind to two or three different metal centers. | Formation of extended, often 3D, network structures. |
This table provides a generalized overview of phosphonate coordination modes.
The presence of the 3-methylphenyl group in (3-methylphenyl)phosphonic acid influences its coordination behavior in two primary ways: through electronic effects and steric effects.
Electronic Effects: The methyl group is a weak electron-donating group. This can subtly influence the acidity (pKa values) of the phosphonic acid group compared to unsubstituted phenylphosphonic acid. nih.gov The pKa values for arylphosphonic acids typically have a first pKa in the range of 1.1 to 2.3 and a second pKa from 5.3 to 7.2, with the exact values depending on the electronic nature of the substituent. nih.gov This change in acidity can affect the pH range over which deprotonation occurs, thereby influencing the formation of specific metal complexes.
Complexation with Transition Metals
(3-Methylphenyl)phosphonic acid, like other organophosphonic acids, readily forms complexes with a variety of transition metals. The study of these complexes is driven by their interesting structural features and potential applications in areas such as catalysis and materials science.
The synthesis of first-row transition metal complexes with phosphonic acids is often achieved through hydrothermal or solvothermal methods, where the metal salt and the phosphonic acid are reacted in a suitable solvent at elevated temperatures. researchgate.net While specific studies on (3-methylphenyl)phosphonic acid with cobalt(II) and zinc(II) are not extensively documented in publicly available literature, the behavior of other aryl and alkyl phosphonates provides insight into the expected products.
For instance, cobalt(II) is known to form a variety of complexes with phosphonate ligands, often resulting in polynuclear cage-like structures or extended coordination polymers. researchgate.net These structures are often co-ligated with other species like carboxylates or pyridonates. researchgate.net Similarly, zinc(II) forms a diverse range of organophosphonate materials, from one-dimensional chains to complex three-dimensional open frameworks. researchgate.netpsu.edu The resulting structures are highly dependent on the reaction conditions and the specific phosphonic acid used. researchgate.net
Characterization of these complexes typically involves single-crystal X-ray diffraction to determine their solid-state structure, along with spectroscopic techniques such as FT-IR to confirm the coordination of the phosphonate group, and thermal analysis (TGA) to assess their stability.
| Metal Ion | Typical Coordination Environment | Resulting Structures with Phosphonates |
| Co(II) | Octahedral or tetrahedral | Mononuclear complexes, polynuclear cages, 1D, 2D, and 3D coordination polymers. researchgate.net |
| Zn(II) | Tetrahedral or octahedral | Diverse structures including 1D chains, 2D layers, and 3D open-frameworks. researchgate.netpsu.edu |
This table summarizes the general coordination behavior of Co(II) and Zn(II) with phosphonate ligands, which is expected to be similar for (3-methylphenyl)phosphonic acid.
The coordination chemistry of (3-methylphenyl)phosphonic acid with precious metals such as palladium, platinum, and gold is less explored than that with first-row transition metals. However, related studies on aryl phosphonates and phosphines provide some indications. For example, arylpalladium phosphonate complexes have been studied as reactive intermediates in cross-coupling reactions for the formation of phosphorus-carbon bonds. acs.org The synthesis of such complexes often involves the reaction of a palladium precursor with the corresponding phosphonic acid or its ester.
The phosphonate group can act as a ligand in various catalytic systems. For instance, palladium-catalyzed reactions are known for the synthesis of aryl phosphonates. organic-chemistry.org While these examples focus on the synthesis of the ligand itself, they highlight the interaction of phosphonates with precious metal centers. The development of precious metal complexes with (3-methylphenyl)phosphonic acid could lead to new catalysts with tailored electronic and steric properties.
Coordination with Lanthanides and Actinides for Specialty Applications
The strong binding affinity of the phosphonate group for highly charged metal ions makes (3-methylphenyl)phosphonic acid and related ligands of interest for complexation with lanthanides and actinides. These complexes are investigated for a range of specialty applications, including in materials science and for the separation and sequestration of nuclear waste.
Phosphonic acids are known to form strong complexes with f-block elements. capes.gov.br The coordination of phosphonates to lanthanide ions can lead to the formation of coordination polymers with interesting magnetic or luminescent properties. researchgate.net For example, lanthanide carboxyphosphonates have been synthesized that exhibit three-dimensional open framework structures. researchgate.net
In the context of actinides, phosphonate-based ligands are studied for their potential in separation processes relevant to the nuclear fuel cycle. The strong complexation can be exploited to selectively extract actinide ions from aqueous solutions. capes.gov.br While specific applications of (3-methylphenyl)phosphonic acid in this area are not well-documented, the general properties of aryl phosphonates suggest its potential utility. Theoretical studies on the complexation of methyl-substituted phosphinic acids with uranium and plutonium have shown that the methyl group can influence the complexation energy. acs.org
No Publicly Available Research Found on the Use of (3-Methylphenyl)phosphonic Acid in Metal-Organic Frameworks and Coordination Polymers
Despite a comprehensive search of scientific literature and chemical databases, no published research or data could be located regarding the use of the chemical compound (3-methylphenyl)phosphonic acid in the synthesis and construction of metal-organic frameworks (MOFs) or coordination polymers (CPs).
Therefore, it is not possible to provide an article on the coordination chemistry of (3-methylphenyl)phosphonic acid with a focus on its role in MOF and CP development, as requested. The specified outline, including sections on design principles for porous materials, framework topologies, and the role of the ligand's geometry in supramolecular architecture, requires specific research findings and structural data that are not available in the public domain for this particular compound.
Searches for "(3-methylphenyl)phosphonic acid" in conjunction with terms such as "metal-organic framework," "coordination polymer," "crystal engineering," and "supramolecular architecture" did not yield any relevant scholarly articles, communications, or crystallographic data. While there is extensive research on the use of other phosphonic acids and various arylphosphonic acids in the construction of MOFs and CPs, the specific isomer (3-methylphenyl)phosphonic acid does not appear to be a documented building block in this context.
Consequently, the creation of an informative and scientifically accurate article adhering to the provided structure and content requirements is not feasible. The absence of foundational research means that any attempt to generate such an article would be purely speculative and would not meet the standards of scientific accuracy.
Table of Compounds Mentioned
Catalytic Applications of 3 Methylphenyl Phosphonic Acid and Its Metal Complexes
Homogeneous Catalysis Mediated by (3-Methylphenyl)phosphonic Acid
In homogeneous catalysis, the catalyst and reactants exist in the same phase, which often leads to high activity and selectivity. (3-Methylphenyl)phosphonic acid and its derivatives can function as effective homogeneous catalysts, particularly in acid-catalyzed and asymmetric transformations.
Phosphonic acids, as a class of Brønsted acids, can serve as organocatalysts for various organic transformations that are traditionally catalyzed by mineral acids or Lewis acids. rsc.org The acidity of arylphosphonic acids can be tuned by substituents on the aromatic ring, influencing their catalytic activity. While specific studies focusing exclusively on (3-methylphenyl)phosphonic acid as an organocatalyst are not extensively documented, the principles of arylphosphonic acid catalysis can be applied. For instance, arylphosphonic acids have been shown to be effective catalysts for esterification reactions. rsc.orgresearchgate.net In these reactions, the phosphonic acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The reaction between phenylphosphonic acid and butanol, for example, demonstrates the formation of the monoester in high yield. researchgate.net This suggests that (3-methylphenyl)phosphonic acid could similarly catalyze such transformations, with the methyl group potentially influencing the catalyst's solubility and electronic properties.
Acid-catalyzed self-condensation of aldehydes and ketones is another area where phosphonic acids could be applied. nptel.ac.in These reactions rely on the acid to facilitate both the enol formation and the activation of the carbonyl group. nptel.ac.in The general mechanism for acid-catalyzed esterification is presented below:
Table 1: General Mechanism of Acid-Catalyzed Esterification
| Step | Description |
| 1 | Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. |
| 2 | Nucleophilic attack of the alcohol on the activated carbonyl carbon. |
| 3 | Proton transfer from the oxonium ion to one of the hydroxyl groups. |
| 4 | Elimination of a water molecule to form a protonated ester. |
| 5 | Deprotonation to yield the ester and regenerate the acid catalyst. |
This table outlines the generally accepted mechanism for acid-catalyzed esterification, a reaction for which arylphosphonic acids can serve as catalysts.
The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral phosphoric acids, particularly those derived from BINOL, have been extensively used as powerful organocatalysts for a wide range of enantioselective reactions. ethz.chmdpi.comacs.orgpolimi.itims.ac.jpnih.govnih.gov These catalysts operate through the formation of chiral hydrogen-bonded complexes with the substrates, thereby inducing stereoselectivity.
While there is a lack of specific reports on the use of chiral derivatives of (3-methylphenyl)phosphonic acid in asymmetric catalysis, the broader success of chiral phosphoric acids provides a strong rationale for their potential. The synthesis of chiral phosphonates is an active area of research, with methods developed for the asymmetric synthesis of C-chiral phosphonates through metal complex catalysis and organocatalysis. mdpi.com For example, chiral phosphoric acids have been used to catalyze the asymmetric hydrophosphonylation of imines, leading to enantiomerically enriched α-aminophosphonates. cas.cz A hypothetical chiral derivative of (3-methylphenyl)phosphonic acid could be designed with a chiral backbone, similar to established chiral phosphoric acids, to create a well-defined chiral environment around the acidic proton.
The potential applications for such chiral catalysts are vast and could include reactions like:
Asymmetric Aldol Reactions: Catalyzing the enantioselective reaction between an enolate or enol ether and an aldehyde. researchgate.net
Asymmetric Diels-Alder Reactions: Controlling the stereochemical outcome of cycloaddition reactions.
Asymmetric Friedel-Crafts Alkylations: Achieving enantioselective alkylation of aromatic and heteroaromatic compounds.
The design of such a catalyst would involve the introduction of a chiral moiety, for instance, by using a chiral binaphthyl scaffold, which is common in many successful chiral Brønsted acid catalysts. ims.ac.jp
Heterogeneous Catalysis Incorporating (3-Methylphenyl)phosphonic Acid
Heterogeneous catalysts offer significant advantages in terms of ease of separation and recyclability. (3-Methylphenyl)phosphonic acid can be incorporated into solid supports or used as a building block for porous materials to create effective heterogeneous catalysts.
The functionalization of solid supports like silica (B1680970) and alumina (B75360) with catalytically active groups is a widely used strategy to create heterogeneous catalysts. rsc.orgpolimi.itnih.govresearchgate.netmdpi.comnih.govmdpi.comuq.edu.au Phosphonic acids are particularly well-suited for this purpose as they can form strong covalent bonds with metal oxide surfaces. ethz.chnih.gov The phosphonic acid group can anchor the organic part of the molecule, in this case, the methylphenyl group, onto the support.
The surface of materials like silica (SiO₂) and alumina (Al₂O₃) is rich in hydroxyl groups, which can react with the phosphonic acid group to form stable P-O-metal bonds. rsc.orgnih.gov This immobilization creates a solid material with the acidic properties of the phosphonic acid, which can then be used in a heterogeneous catalytic setup. While specific studies detailing the functionalization of supports with (3-methylphenyl)phosphonic acid for catalytic applications are limited, the general methodology is well-established for other phosphonic acids. nih.gov
Table 2: Comparison of Supports for Catalyst Functionalization
| Support Material | Key Properties | Advantages for Catalysis |
| **Silica (SiO₂) ** | High surface area, tunable pore size, well-defined surface chemistry. polimi.itnih.govuq.edu.au | Provides a high concentration of active sites, allows for size-selective catalysis. nih.gov |
| Alumina (Al₂O₃) | Good thermal and mechanical stability, Lewis acidic sites. researchgate.netmdpi.commdpi.com | Robust under harsh reaction conditions, can participate in catalysis. mdpi.com |
This table summarizes the properties of common supports that can be functionalized with (3-Methylphenyl)phosphonic acid.
The resulting functionalized material can act as a solid acid catalyst for reactions such as esterification, condensation, and hydration, offering the benefits of easy separation from the reaction mixture and potential for reuse.
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable pore size, and well-defined active sites make them highly promising for catalytic applications. capes.gov.brrsc.orgnih.govresearchgate.netresearchgate.netnih.govmpg.de Phosphonate-based MOFs, in particular, have shown remarkable stability and catalytic activity. capes.gov.br
(3-Methylphenyl)phosphonic acid can serve as a linker in the synthesis of MOFs. The phosphonate (B1237965) group coordinates to the metal centers, while the methylphenyl group lines the pores of the framework, influencing the chemical environment within the pores. Zirconium-based MOFs are particularly noted for their high stability. rsc.orgcas.cznih.gov A hypothetical zirconium MOF constructed with (3-methylphenyl)phosphonate linkers would possess both Brønsted acidity from the P-OH groups and Lewis acidity from the zirconium clusters. capes.gov.br The stability and catalytic activity of such a MOF would be influenced by the connectivity of the linker to the metal cluster. rsc.orgcas.cz
Lanthanide-based MOFs assembled from phosphonate ligands have also been explored for their catalytic properties, including in solvent-free cyanosilylation reactions. capes.gov.brnih.gov The use of (3-methylphenyl)phosphonic acid as a linker in lanthanide MOFs could lead to new catalysts with unique electronic and steric properties.
Table 3: Potential Catalytic Applications of (3-Methylphenyl)phosphonate MOFs
| MOF Type | Potential Catalytic Reaction | Role of (3-Methylphenyl)phosphonate |
| Zirconium-MOF | Acid-catalyzed reactions (e.g., esterification, hydrolysis). capes.gov.br | Provides Brønsted acidity and defines pore environment. |
| Lanthanide-MOF | Lewis acid-catalyzed reactions (e.g., cyanosilylation). nih.gov | Acts as a structural linker and influences the Lewis acidity of the metal centers. |
This table outlines potential applications of MOFs derived from (3-Methylphenyl)phosphonic acid based on the known catalytic activities of similar phosphonate MOFs.
Photocatalytic and Electrocatalytic Applications
The development of catalysts for converting light or electrical energy into chemical energy is a major goal in sustainable chemistry. While direct photocatalytic or electrocatalytic applications of (3-methylphenyl)phosphonic acid itself are not well-documented, its metal complexes and its use in modifying semiconductor materials hold potential in these areas.
Phosphonates are used to anchor molecular catalysts to semiconductor surfaces for applications in photocatalysis. ims.ac.jp For example, a ruthenium complex anchored to a semiconductor via a phosphonate group has been shown to be active in the photocatalytic reduction of CO₂. ims.ac.jp In a similar vein, a metal complex of (3-methylphenyl)phosphonic acid could be synthesized and anchored to a light-absorbing material to create a hybrid photocatalyst. The role of the (3-methylphenyl)phosphonate would be to electronically couple the molecular catalyst to the semiconductor, facilitating charge transfer.
In electrocatalysis, molecular catalysts are often employed for reactions like CO₂ reduction. nih.gov The ligands surrounding the metal center play a crucial role in determining the catalyst's activity and selectivity. While not directly involving (3-methylphenyl)phosphonic acid, studies on cobalt phosphino-thiolate complexes for CO₂ reduction highlight the importance of the ligand sphere. It is conceivable that a metal complex incorporating a derivative of (3-methylphenyl)phosphonic acid could be designed for electrocatalytic applications, where the ligand influences the redox properties and stability of the catalytic center.
Furthermore, phosphonic acids have been used to stabilize photocatalytic systems. For instance, phosphoric acid has been shown to act as a stabilizer in the photocatalytic splitting of hydrogen peroxide. nih.gov This suggests a potential role for (3-methylphenyl)phosphonic acid in improving the stability and efficiency of certain photocatalytic systems.
Mechanistic Investigations of Catalytic Cycles
The catalytic efficacy of a compound is fundamentally linked to its behavior within a reaction cycle. Understanding the mechanistic pathways, including the formation of intermediates and transition states, is crucial for optimizing reaction conditions and designing more efficient catalysts. While detailed mechanistic studies specifically focused on (3-methylphenyl)phosphonic acid are not extensively documented in publicly available research, general principles derived from studies of closely related arylphosphonic acids and their metal complexes can provide valuable insights into its potential catalytic behavior.
The catalytic action of phosphonic acids, in a general sense, often involves the formation of intermediate species that lower the activation energy of a given reaction. guidechem.com For instance, in reactions catalyzed by phenylphosphonic acid, it is understood that the compound facilitates the reaction by creating a pathway with a lower energy barrier. guidechem.com
When complexed with metal centers, arylphosphonic acids can influence the catalytic cycle in several ways. They can act as ancillary ligands, modifying the electronic and steric environment of the metal, or they can participate directly in the reaction mechanism through proton transfer or by stabilizing intermediates. Metal complexes involving phosphonate ligands are known to be versatile, participating in a range of catalytic transformations. irjmets.com The coordination chemistry of phosphonates is rich, allowing for the formation of various complex structures that can be leveraged in catalyst design. irjmets.com
One of the well-documented reactions involving phosphonic acids is the Kabachnik-Fields reaction, a three-component condensation to form α-aminophosphonates. researchgate.net The mechanism of this reaction can vary depending on the specific reactants and catalysts used. researchgate.net Generally, it is believed to proceed through the formation of an imine intermediate from the reaction of an amine and an aldehyde or ketone. The phosphonic acid can then add to the imine, either directly or catalyzed by the reaction conditions, to yield the final product.
The hydrolysis of phosphonate esters to phosphonic acids, while often a synthetic step, also provides mechanistic insights. The hydrolysis of diphenyl phosphonate in acidic media, for example, is proposed to occur via protonation of the phosphonate, followed by nucleophilic attack of water and subsequent elimination of phenol. nih.gov This sequence, repeated, yields the phosphonic acid. nih.gov Understanding such fundamental reactions is key to comprehending the stability and reactivity of phosphonic acids in catalytic systems.
While direct experimental data such as kinetic studies or spectroscopic identification of intermediates for catalytic cycles involving (3-methylphenyl)phosphonic acid are scarce, computational studies on related systems can offer predictive power. For example, density functional theory (DFT) calculations have been employed to elucidate the transition states and reaction pathways in phosphine-catalyzed reactions, providing a framework for understanding how the electronic and steric properties of the phosphorus ligand influence the catalytic outcome.
In the absence of specific studies on (3-methylphenyl)phosphonic acid , the following table summarizes general mechanistic aspects of catalysis involving arylphosphonic acids and their derivatives, which can serve as a foundational guide for predicting its catalytic behavior.
| Catalytic Process | General Mechanistic Features | Potential Role of (3-Methylphenyl)phosphonic Acid |
| Acid Catalysis | Proton donation to activate substrates; stabilization of charged intermediates. | Could act as a Brønsted acid catalyst, with the methyl group potentially influencing its acidity and solubility. |
| Metal Complex Catalysis | Ligand coordination to the metal center, influencing its Lewis acidity and redox potential; direct participation in substrate activation. | As a ligand, it could modulate the catalytic activity of a metal center. The tolyl group's electronic and steric effects would be a key factor. |
| Multicomponent Reactions | Formation of key intermediates (e.g., imines in the Kabachnik-Fields reaction) followed by nucleophilic addition of the phosphonic acid. | Could participate as the phosphorus source in reactions like the Kabachnik-Fields or Pudovik reactions. |
Further research, including detailed kinetic analysis, in-situ spectroscopic monitoring, and computational modeling, is necessary to elucidate the specific catalytic cycles in which (3-methylphenyl)phosphonic acid and its metal complexes participate. Such studies would be invaluable for unlocking the full catalytic potential of this compound.
Materials Science Applications and Advanced Functional Materials
Surface Modification and Interfacial Phenomena
(3-Methylphenyl)phosphonic acid and its derivatives are pivotal in modifying the surfaces of materials, which in turn alters their interfacial properties. This is largely due to their ability to form stable, well-ordered layers on a variety of substrates.
Formation of Self-Assembled Monolayers (SAMs) on Metal Oxides and Other Substrates
Phosphonic acids, including (3-methylphenyl)phosphonic acid, are known to form dense and highly ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces such as zirconia, titania, and alumina (B75360). psu.eduutwente.nl The formation of these SAMs is driven by the strong chemisorption of the phosphonic acid headgroup to the metal oxide surface. mdpi.com This interaction typically results in the formation of a stable, covalently bound monolayer. mdpi.com The structure and ordering of the resulting monolayer can be influenced by factors such as the solvent used during the assembly process. For instance, using a less polar solvent like toluene (B28343) can lead to a more well-defined SAM structure on zinc oxide nanowires compared to a more polar solvent like methanol, which can cause the formation of undesired byproducts. nih.gov The resulting SAMs can be used to tune the surface energy, wetting properties, and work function of the metal oxide. sigmaaldrich.com
The stability and quality of these SAMs make them suitable for a range of applications in nanotechnology and electronics. utwente.nlresearchgate.netrsc.org For example, they can be patterned using techniques like microcontact printing to create functional features on metal oxide surfaces. utwente.nl
Applications in Corrosion Inhibition and Adhesion Promotion
The ability of (3-methylphenyl)phosphonic acid to form robust SAMs makes it an effective agent for both corrosion inhibition and adhesion promotion.
Corrosion Inhibition:
Phosphonic acids are recognized as effective corrosion inhibitors for various metals and alloys. mdpi.commdpi.com They function by forming a protective layer on the metal surface, which acts as a barrier to corrosive agents. mdpi.comnih.gov This protective layer is formed through the strong binding of the phosphonic acid group to the metal surface, creating a densely packed monolayer that hinders the electrochemical reactions responsible for corrosion. mdpi.com The mechanism of inhibition is often anodic, meaning it blocks the sites where metal oxidation occurs. nih.gov The effectiveness of phosphonic acids as corrosion inhibitors has been demonstrated in various environments, including acidic solutions and those with high chloride content. mdpi.com
| Metal | Inhibitor Type | Inhibition Mechanism | Reference |
| Iron/Steel | Anodic | Formation of a protective phosphonate (B1237965) layer | mdpi.comnih.gov |
| Bronze | Mixed | Formation of a protective film, improved coating adhesion | mdpi.com |
Adhesion Promotion:
The same chemical principle that allows phosphonic acids to inhibit corrosion also makes them excellent adhesion promoters. mdpi.comspecialchem.comcaplinq.com By forming a strong, stable interface between a substrate and a coating, they enhance the durability and longevity of the coating. mdpi.comspecialchem.com The phosphonic acid group bonds to the substrate, while the organic tail (in this case, the 3-methylphenyl group) can interact with the overlying polymer coating, effectively bridging the two materials. caplinq.com This has been shown to be particularly effective for improving the adhesion of polyurethane and acrylic coatings on bronze surfaces. mdpi.com This dual functionality of corrosion inhibition and adhesion promotion makes phosphonic acids valuable additives in protective coatings for metals. mdpi.comspecialchem.com
Hybrid Materials and Composites
(3-Methylphenyl)phosphonic acid can be incorporated into larger material systems to create hybrid materials and composites with tailored properties.
Integration into Polymer Matrices for Enhanced Properties
The incorporation of phosphonic acids and their derivatives into polymer matrices is a strategy to enhance the properties of the resulting composite material. For instance, phosphonic acid monomers can be copolymerized with other monomers like styrene (B11656) and divinylbenzene (B73037) to create functional resins. google.com The presence of the phosphonic acid groups within the polymer structure can introduce new functionalities, such as ion-exchange capabilities or improved thermal stability. google.comuoc.gr
The RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization technique has been successfully used to create well-defined polymers containing phosphonic acid groups. rsc.org This allows for precise control over the polymer architecture, opening up possibilities for creating advanced materials with specific properties. The resulting polymers can exhibit unique solution behaviors and can be used as building blocks for more complex structures. rsc.org
Nanomaterials and Colloids Incorporating (3-Methylphenyl)phosphonic Acid
(3-Methylphenyl)phosphonic acid and similar phosphonic acids are used to functionalize the surface of various nanomaterials, including nanoparticles and nanocrystals. mdpi.comresearchgate.net This surface modification can stabilize the nanoparticles in solution, prevent aggregation, and introduce specific functionalities. mdpi.com For example, phosphonic acid ligands have been used to functionalize cadmium selenide (B1212193) (CdSe) and hafnium oxide (HfO₂) nanocrystals. researchgate.net The choice of the phosphonic acid ligand can influence the properties of the resulting nanomaterial, such as the charge carrier mobility in quantum dot films. researchgate.net
Furthermore, phosphonic acids can be used in the synthesis of core-shell magnetic nanoparticles. researchgate.net These functionalized nanoparticles have potential applications in areas like targeted drug delivery and bioseparation. researchgate.net
Ion Exchange and Separation Technologies
Phosphonic acid-based materials have shown significant promise in the field of ion exchange and separation. iaea.orgmdpi.com The phosphonic acid functional group has a high affinity for certain metal ions, making materials containing this group highly selective for their capture. mdpi.com
Resins containing phosphonic acid groups are known to be particularly effective in sequestering "hard" Lewis acid cations, such as lanthanides, uranium (VI), titanium (IV), and iron (III). mdpi.com This selectivity stems from the ability of the phosphonic acid group to bind to metals through an ion-exchange mechanism at pH values above its pKa, and through a complexation mechanism at lower pH values. mdpi.com
Styrene-divinylbenzene copolymers functionalized with phosphonic acid groups have been developed as ion exchange resins for the selective removal of toxic transition metals and alkaline-earth metal cations from aqueous solutions. uoc.gr These resins have demonstrated high sorption capacities for ions like Ca²⁺ and Cu²⁺. uoc.gr The efficiency of these resins can be influenced by the presence of other functional groups and the pH of the solution. uoc.gr
Novel ion exchange resins, including those with phosphonic acid functional groups, have been synthesized for the separation of rare earth metals. solventextraction.gr.jp These materials are being explored as alternatives to traditional liquid-liquid extraction methods, which often require large volumes of organic solvents. solventextraction.gr.jp
Proton Conductivity and Energy-Related Materials
Polymers incorporating phosphonic acid moieties, such as those derived from (3-methylphenyl)phosphonic acid, are a significant area of research for advanced functional materials, particularly in the realm of energy-related applications like proton exchange membrane (PEM) fuel cells. The phosphonic acid group (-PO(OH)₂) offers distinct advantages as a proton-conducting functional group compared to the more commonly used sulfonic acid (-SO₃H) group, primarily in terms of thermal and chemical stability. This makes phosphonic acid-based polymers promising candidates for high-temperature PEM fuel cells (HT-PEMFCs) that can operate above 100°C.
The primary role of these polymers in a fuel cell is to form a membrane that selectively transports protons from the anode to the cathode while preventing the passage of fuel and oxidant. The efficiency of this process is quantified by the proton conductivity of the membrane.
Detailed Research Findings
Research into phosphonic acid-containing polymers has highlighted several key aspects that influence their proton conductivity. These include the structure of the polymer backbone, the concentration of phosphonic acid groups (often expressed as ion exchange capacity, IEC), the presence of other functional groups, and the operating conditions such as temperature and humidity.
While specific research focusing exclusively on poly(3-methylphenyl)phosphonic acid is not extensively detailed in the reviewed literature, studies on analogous aromatic and other phosphonic acid-functionalized polymers provide valuable insights into the expected behavior and performance of such materials.
For instance, studies on phosphonic acid-grafted hybrid inorganic-organic polymer membranes have demonstrated that proton conductivity increases with the content of –PO₃H₂ groups and relative humidity. psu.edu Some of these hybrid membranes have achieved proton conductivities comparable to Nafion®, a widely used perfluorosulfonic acid polymer, reaching up to 6.2 x 10⁻² S/cm at 100°C and approximately 100% relative humidity. psu.edu The introduction of electron-withdrawing groups, such as fluorine, into the structure can enhance proton conductivity in an anhydrous state due to the increased acidity of the phosphonic acid group. psu.edu
In another study, tetrafluorophenyl phosphonic acid functionalized polyacrylates were synthesized and investigated as potential proton-conducting materials. researchgate.net Under anhydrous conditions, a proton conductivity of 6.84 × 10⁻⁶ S/cm was recorded at 120°C. researchgate.net While this value is preliminary, it points to the potential of these materials for high-temperature applications where water management is a challenge. The ion exchange capacity (IEC) of the phosphonic acid functionalized methacrylate (B99206) polymer was determined to be 2.8 mmol/g. researchgate.net
Furthermore, research on polymeric blends has shown that combining a phosphonic acid-containing polymer, like poly(vinylphosphonic acid) (PVPA), with a basic polymer can significantly enhance proton conductivity in an anhydrous state. A blend of PVPA and poly(4-vinyl-1H-1,2,3-triazole) (PVTri) exhibited a proton conductivity of about 2.1 mS/cm (2.1 x 10⁻³ S/cm) at 100°C under anhydrous conditions. nih.gov
The following table summarizes key findings from research on various phosphonic acid-based polymers, providing a comparative context for the potential performance of materials derived from (3-methylphenyl)phosphonic acid.
| Polymer System | Proton Conductivity (S/cm) | Temperature (°C) | Conditions | Ion Exchange Capacity (mmol/g) | Reference |
| Phosphonic acid-grafted hybrid inorganic-organic polymer | 6.2 x 10⁻² | 100 | ~100% Relative Humidity | Not Specified | psu.edu |
| Tetrafluorophenyl phosphonic acid functionalized methacrylate polymer | 6.84 x 10⁻⁶ | 120 | Anhydrous | 2.8 | researchgate.net |
| Poly(vinylphosphonic acid) / Poly(4-vinyl-1H-1,2,3-triazole) Blend | 2.1 x 10⁻³ | 100 | Anhydrous | Not Applicable | nih.gov |
| N-methylene phosphonic chitosan/Poly(vinyl alcohol) composite membrane | 8.76 x 10⁻⁵ | Room Temperature | Not Specified | Not Specified | nih.gov |
The development of these materials is crucial for advancing fuel cell technology, particularly for applications requiring operation at elevated temperatures, which can improve reaction kinetics, simplify water and heat management, and increase tolerance to fuel impurities.
Computational and Theoretical Studies of 3 Methylphenyl Phosphonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distributions.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For (3-methylphenyl)phosphonic acid, DFT studies would be instrumental in exploring its fundamental chemical characteristics.
Conformation: The molecule's three-dimensional structure is not static. Rotation around the P-C single bond allows for different spatial arrangements (conformers). DFT calculations can determine the potential energy surface by systematically rotating this bond, identifying the most stable (lowest energy) conformer. This is crucial as the molecular conformation influences its physical properties and how it interacts with other molecules.
Tautomerism: Phosphonic acids can theoretically exist in different tautomeric forms, involving the migration of a proton. The primary form features a phosphoryl (P=O) group and two hydroxyl (P-OH) groups. A potential tautomer could involve a phosphite-like structure. DFT calculations can compute the relative energies of these tautomers to determine the overwhelmingly predominant species under given conditions. For simple phosphonic acids, the form with the P=O double bond is significantly more stable.
Acidity: As a diprotic acid, (3-methylphenyl)phosphonic acid can donate two protons. DFT, often combined with a solvent model (like the Polarizable Continuum Model, PCM), can predict the acidity (pKa values) for the successive deprotonation steps. This is achieved by calculating the Gibbs free energy change for the deprotonation reaction in solution. These predicted values are critical for understanding the molecule's behavior in different pH environments.
While specific DFT data for (3-methylphenyl)phosphonic acid is limited, a typical output for conformational and acidity analysis would resemble the hypothetical data below.
Table 1: Hypothetical DFT-Calculated Properties for (3-Methylphenyl)phosphonic Acid (Illustrative Data)
| Property | Method/Basis Set | Calculated Value | Description |
|---|---|---|---|
| Rotational Barrier (P-C Bond) | B3LYP/6-311G(d,p) | ~2-4 kcal/mol | The energy required to rotate the phenyl group relative to the phosphonic acid group. |
| Most Stable Conformer | B3LYP/6-311G(d,p) | Orthogonal | A conformation where the phenyl ring is roughly perpendicular to the C-P-O plane. |
| First Acidity Constant (pKa1) | B3LYP/6-311G(d,p) with PCM | ~2.1 | Corresponds to the loss of the first proton from a hydroxyl group. |
| Second Acidity Constant (pKa2) | B3LYP/6-311G(d,p) with PCM | ~7.5 | Corresponds to the loss of the second proton. |
The Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO-LUMO Gap: The energy of the HOMO is associated with a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. mdpi.com These include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ²/2η, where μ is the chemical potential, μ ≈ -χ).
Analysis of the HOMO and LUMO electron density distributions can also predict sites for electrophilic and nucleophilic attack. For (3-methylphenyl)phosphonic acid, the HOMO is expected to be localized primarily on the electron-rich methyl-substituted phenyl ring, while the LUMO may be distributed over the phosphonic acid group, particularly the phosphorus atom.
Table 2: Representative Quantum Chemical Reactivity Descriptors (Data shown for a generic aromatic phosphonic acid for illustrative purposes)
| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.8 eV | Energy of the highest occupied molecular orbital. |
| ELUMO | - | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.6 eV | Indicates high kinetic stability. |
| Ionization Potential (I) | -EHOMO | 6.8 eV | Energy needed to remove an electron. |
| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released upon gaining an electron. |
| Chemical Hardness (η) | (I-A)/2 | 2.8 eV | Reflects resistance to charge transfer. |
| Chemical Softness (S) | 1/η | 0.36 eV⁻¹ | Indicates moderate reactivity. |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly
While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large number of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into dynamic processes like self-assembly and interactions with surfaces. nih.gov
For (3-methylphenyl)phosphonic acid, MD simulations are particularly relevant for understanding how these molecules form Self-Assembled Monolayers (SAMs) on various oxide surfaces (e.g., aluminum oxide, silicon oxide). rsc.org In these simulations, a large number of phosphonic acid molecules are placed in a simulation box with a substrate and often a solvent. The simulation tracks the trajectory of each atom, revealing how the molecules organize.
Key findings from MD simulations of similar phosphonic acids include:
Binding Mechanism: The phosphonic acid headgroup forms strong interactions, including covalent and hydrogen bonds, with the metal oxide surface.
Packing and Order: Van der Waals interactions between the aromatic rings and alkyl chains of adjacent molecules, along with hydrogen bonding between the phosphonic acid headgroups, drive the molecules to form dense, ordered layers.
Solvent Effects: The choice of solvent can significantly impact the kinetics of SAM formation and the quality of the final monolayer. rsc.org
MD simulations allow researchers to visualize the self-organization process and calculate structural parameters of the resulting monolayer.
Table 3: Typical Parameters Investigated in MD Simulations of Phosphonic Acid Self-Assembly
| Parameter | Description | Insights Gained |
|---|---|---|
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the ordering and packing of molecules in the monolayer. |
| Tilt Angle | The average angle of the molecular backbone with respect to the surface normal. | Characterizes the orientation of the molecules within the SAM. |
| Binding Energy | The strength of the interaction between the phosphonic acid molecules and the substrate. | Determines the stability and adhesion of the monolayer. |
| Surface Coverage | The density of molecules packed on the surface. | Measures the efficiency of the self-assembly process. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties of a molecule. Comparing these predicted spectra with experimental results is a powerful method for validating the computed molecular structure and understanding the origin of spectroscopic features. unibo.it
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. These correspond to the stretching and bending of chemical bonds. The calculated vibrational spectrum can be compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra to confirm the molecular structure and assign specific peaks to particular vibrational modes (e.g., P=O stretch, P-O-H bend, C-H stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, typically used within a DFT framework, can predict the NMR chemical shifts (¹H, ¹³C, ³¹P) for a molecule. Comparing calculated chemical shifts with experimental data provides a stringent test of the accuracy of the computed molecular geometry and electronic environment.
Although a dedicated study comparing the calculated and experimental spectra for (3-methylphenyl)phosphonic acid is not readily found, this approach is standard in molecular characterization.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Hypothetical data for key functional groups of (3-methylphenyl)phosphonic acid)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch | ~3000-2500 (broad) | ~2850 | Associated with hydrogen-bonded P-OH groups. |
| C-H Stretch (Aromatic) | ~3030 | ~3045 | Stretching of C-H bonds on the phenyl ring. |
| C-H Stretch (Methyl) | ~2920 | ~2935 | Stretching of C-H bonds in the methyl group. |
| P=O Stretch | ~1250 | ~1260 | Stretching of the phosphoryl double bond. |
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation from reactants to products. This involves locating transition states—the highest energy points along the reaction coordinate—and calculating the energy barriers (activation energies) that control the reaction rate. nih.gov
For (3-methylphenyl)phosphonic acid, computational modeling could be applied to study:
Esterification Reactions: Modeling the reaction of the phosphonic acid with an alcohol to form a phosphonate (B1237965) ester. This would involve identifying the key transition states for proton transfer and nucleophilic attack.
Hydrolysis: Investigating the mechanism for the breakdown of related phosphonate esters back to the phosphonic acid.
Catalytic Roles: If the molecule were used as a catalyst, for example in proton-transfer reactions, computational models could elucidate its precise role in stabilizing transition states and lowering the activation energy of the reaction.
These studies often employ high-level quantum mechanical methods or mixed quantum mechanics/molecular mechanics (QM/MM) approaches, especially for reactions occurring in a complex environment like a solvent or an enzyme active site. nih.gov Such investigations provide mechanistic details that are often impossible to observe directly through experiments.
Future Directions and Emerging Research Avenues for 3 Methylphenyl Phosphonic Acid
Development of Novel Synthetic Methodologies for Complex Derivatives
While the fundamental synthesis of arylphosphonic acids is well-established through methods like the Arbuzov reaction, Michaelis-Becker reaction, and hydrolysis of corresponding phosphonates, the future lies in the development of more sophisticated and efficient methodologies to access complex derivatives of (3-methylphenyl)phosphonic acid. nih.govresearchgate.net Research in this area is anticipated to focus on late-stage functionalization and one-pot procedures that allow for the introduction of diverse chemical functionalities onto the aromatic ring or the phosphonic acid moiety itself.
Key research thrusts will likely include:
Catalytic Cross-Coupling Reactions: The application of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to precursors of (3-methylphenyl)phosphonic acid will enable the introduction of a wide array of substituents. This will facilitate the synthesis of a library of derivatives with tailored electronic and steric properties for specific applications.
Directed C-H Functionalization: The development of methods for the regioselective functionalization of the C-H bonds on the phenyl ring of (3-methylphenyl)phosphonic acid or its protected forms would represent a significant advancement in synthetic efficiency. This would allow for the direct installation of functional groups without the need for pre-functionalized starting materials.
One-Pot Synthesis Protocols: Designing multi-component, one-pot reactions for the synthesis of complex phosphinylphosphonates and related structures from simple precursors will be a key area of focus. nih.govsemanticscholar.org These methods improve atom economy and reduce purification steps, making the synthesis of these molecules more sustainable and scalable. nih.gov
| Synthetic Strategy | Potential Derivative of (3-Methylphenyl)phosphonic Acid | Potential Application |
| Suzuki Coupling | Biphenyl-substituted (3-methylphenyl)phosphonic acid | Enhanced thermal stability in polymers |
| Sonogashira Coupling | Alkyne-functionalized (3-methylphenyl)phosphonic acid | Precursor for click chemistry modifications |
| Buchwald-Hartwig Amination | Amino-substituted (3-methylphenyl)phosphonic acid | Coordination with metal ions for catalysis |
Exploration of Advanced Supramolecular Architectures with Tailored Functions
The phosphonic acid group is an excellent hydrogen-bonding motif, capable of forming robust and predictable supramolecular synthons. nih.govuwa.edu.au This makes (3-methylphenyl)phosphonic acid an attractive building block for the construction of advanced supramolecular architectures. The methyl group can influence the packing and self-assembly behavior, potentially leading to the formation of unique structures with tailored functions.
Future research will likely explore:
Crystal Engineering: Systematic studies on the crystallization of (3-methylphenyl)phosphonic acid with various co-formers (e.g., organic bases, metal ions) will allow for the rational design of crystalline materials with specific network topologies. researchgate.net This could lead to the development of materials with interesting optical, electronic, or porous properties.
Self-Assembled Monolayers (SAMs): The strong binding of phosphonic acids to metal oxide surfaces can be exploited to form well-ordered SAMs of (3-methylphenyl)phosphonic acid derivatives on substrates like alumina (B75360), titania, and zinc oxide. nih.govresearchgate.net The methyl group can influence the packing density and orientation of the molecules in the monolayer, which in turn affects the surface properties.
Molecular Capsules and Cages: By incorporating (3-methylphenyl)phosphonic acid into larger macrocyclic or cage-like structures, it is possible to create host molecules for the encapsulation of guest species. uwa.edu.au The methyl group can act as a steric gate or influence the internal environment of the cavity, leading to selective binding of guest molecules.
| Supramolecular Assembly | Potential Function | Role of (3-Methylphenyl)phosphonic Acid |
| Co-crystals with N-heterocycles | Non-linear optical materials | Hydrogen-bond donor and structural scaffold |
| Self-assembled monolayers on TiO2 | Modified electrode for solar cells | Anchoring group and surface modifier |
| Metal-organic frameworks (MOFs) | Gas storage and separation | Organic linker |
Integration into Multi-Functional Materials and Devices
The unique combination of an aromatic ring, a methyl group, and a phosphonic acid moiety makes (3-methylphenyl)phosphonic acid a versatile component for the creation of multi-functional materials and devices. The phosphonic acid group provides a strong anchor to surfaces and a site for further chemical modification, while the tolyl group can be tailored to impart specific properties.
Emerging applications in this domain include:
Hybrid Organic-Inorganic Coatings: (3-Methylphenyl)phosphonic acid and its derivatives can be used to create hybrid coatings on metal surfaces for corrosion protection. researchgate.net The phosphonic acid group forms a strong bond with the metal oxide layer, while the organic part provides a hydrophobic barrier.
Functionalized Nanoparticles: The surface of various nanoparticles (e.g., iron oxide, quantum dots) can be functionalized with (3-methylphenyl)phosphonic acid to improve their stability, dispersibility, and biocompatibility. nih.gov This opens up possibilities for their use in biomedical imaging and drug delivery.
Polymer Nanocomposites: Incorporating (3-methylphenyl)phosphonic acid-modified fillers into polymer matrices can lead to enhanced mechanical, thermal, and flame-retardant properties. nih.gov The phosphonic acid can improve the interfacial adhesion between the filler and the polymer.
| Material/Device | Function of (3-Methylphenyl)phosphonic Acid | Potential Advantage |
| Corrosion-resistant coating on aluminum | Adhesion promoter and barrier layer | Enhanced durability and reduced environmental impact |
| Surface-modified magnetic nanoparticles | Stabilizing and targeting ligand | Improved biocompatibility for in vivo applications |
| Flame-retardant polymer composite | Char-forming agent | Reduced flammability of the material |
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering
The full potential of (3-methylphenyl)phosphonic acid will be realized through collaborative research that spans the traditional boundaries of chemistry, materials science, and engineering. jhu.edund.edu The fundamental understanding of the molecular properties and interactions of this compound, provided by chemists, is essential for its rational design and application in advanced materials and devices by materials scientists and engineers.
Key areas for interdisciplinary research include:
Computational Materials Design: The use of computational modeling and simulation to predict the properties of materials incorporating (3-methylphenyl)phosphonic acid will accelerate the discovery of new materials with desired functionalities. This will involve close collaboration between computational chemists and materials scientists.
Biomaterials and Biointerfaces: The interaction of (3-methylphenyl)phosphonic acid-functionalized surfaces with biological systems is a rich area for investigation. jhu.edu This could lead to the development of new biocompatible coatings for medical implants or sensors for biomolecule detection, requiring expertise from chemistry, biology, and biomedical engineering.
Advanced Manufacturing: The development of scalable and cost-effective manufacturing processes for the production of materials and devices based on (3-methylphenyl)phosphonic acid will be crucial for their commercial translation. This will necessitate collaboration between synthetic chemists and chemical and manufacturing engineers.
The continued exploration of (3-methylphenyl)phosphonic acid and its derivatives holds significant promise for advancing our capabilities in molecular design and materials engineering. By fostering a collaborative and interdisciplinary research environment, the scientific community can unlock the full potential of this versatile chemical compound.
Q & A
Q. Methodological Considerations
- Optimization : Use fractional crystallization or column chromatography to isolate pure product.
- Condition Monitoring : Track reaction progress via <sup>31</sup>P NMR to detect intermediates and confirm completion .
- Scale-Up Challenges : Pilot studies show that solvent choice (e.g., THF vs. DMF) significantly impacts yield due to steric hindrance from the 3-methyl group .
Q. Advanced Applications
- Spectroscopic Ellipsometry : Measure monolayer thickness in self-assembled films (e.g., 2–3 nm for alkylphosphonic acids) .
- HPLC-MS : Detect trace impurities in biological or environmental samples (LOQ: 0.1 ppm) .
How can researchers resolve contradictory data on the origin of phosphonic acid residues in organic plant products?
Advanced Research Focus
Phosphonic acid residues may arise from environmental uptake, microbial activity, or historical fosetyl-Al use. Contradictions emerge when residues are detected without fosetyl-Al traces.
Q. Methodological Framework
Isotopic Analysis : δ<sup>18</sup>O-PO3 ratios distinguish synthetic vs. natural origins .
Longitudinal Studies : Monitor perennial crops (e.g., vineyards) to correlate residue levels with past fosetyl-Al applications .
Microbial Screening : Identify soil microbes capable of phosphonate metabolism (e.g., Pseudomonas spp.) .
Case Study : In EU organic audits, 73% of phosphonic acid residues in apples were linked to legacy fosetyl-Al use, not fraud .
What methodologies are used to study the coordination chemistry of (3-methylphenyl)phosphonic acid in metal-organic frameworks (MOFs)?
Advanced Research Focus
The phosphonic acid group’s tridentate coordination enables diverse MOF architectures. Key approaches include:
- Hydrothermal Synthesis : React (3-methylphenyl)phosphonic acid with metal salts (e.g., Cu(NO3)2) at 120°C to form porous networks .
- DFT Calculations : Predict binding energies for lanthanide complexes (e.g., Eu³⁺: ΔG = −45 kJ/mol) .
- Proton Conductivity Testing : Measure MOF performance in fuel cells (e.g., 10⁻² S/cm at 80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
